Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate”, benzoxazole derivatives have been synthesized and studied for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis and antimicrobial potential of benzoxazole derivatives. For instance, Balaswamy et al. (2012) synthesized compounds from methyl 2-substituted benzoxazole-5-carboxylate and evaluated their antimicrobial activity, demonstrating the pharmacological significance of benzoxazole derivatives. The study confirmed the identification and characterization of synthesized compounds through various analytical methods and tested their efficacy against microbial strains, revealing some compounds with notable antimicrobial properties Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012.
Material Science and Fluorescence
In material science, benzoxazole derivatives have been utilized for developing fluorescent brighteners. Harishkumar, Mahadevan, and Masagalli (2012) developed a novel synthetic method for fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, showing potential as blue fluorescent brighteners. The study utilized green chemistry principles and revealed that the synthesized compounds exhibited moderate to low emission intensities, highlighting their application in fluorescent materials Harishkumar, Mahadevan, & Masagalli, 2012.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds incorporating benzoxazole units has been a significant area of research due to their biological and pharmacological activities. For example, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant properties, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate. This study underscores the versatility of benzoxazole derivatives in synthesizing novel compounds with potential therapeutic applications Sonia, Thachil, Parameswaran, & Kochupappy, 2013.
Safety And Hazards
“Methyl (1,3-benzoxazol-5-yl)acetate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P271, P280, and P261 . It is recommended to avoid breathing dust and contact with skin and eyes .
properties
IUPAC Name |
methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHHAGGQUOXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231337 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate | |
CAS RN |
1427460-51-2 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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